molecular formula C23H17F2NO4 B3001849 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid CAS No. 2287283-57-0

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid

Cat. No.: B3001849
CAS No.: 2287283-57-0
M. Wt: 409.389
InChI Key: ZBEXOXOLKNEUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is a complex organic compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protective group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,5-difluorobenzoic acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid is unique due to the presence of both the Fmoc group and the difluorobenzoic acid moiety, which provides distinct reactivity and stability compared to other similar compounds. This combination allows for specific applications in peptide synthesis and material science that may not be achievable with other compounds .

Properties

IUPAC Name

4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2,5-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F2NO4/c24-20-10-18(22(27)28)21(25)9-13(20)11-26-23(29)30-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-10,19H,11-12H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEXOXOLKNEUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC(=C(C=C4F)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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